chemical structure and physical properties of 2H-thiopyran-2-one
chemical structure and physical properties of 2H-thiopyran-2-one
An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of 2H-Thiopyran-2-one
Authored by: A Senior Application Scientist
Abstract
2H-Thiopyran-2-one is a sulfur-containing heterocyclic compound belonging to the thiopyran class. While experimental data on the parent molecule is limited in publicly accessible literature, its structural framework is of significant interest in modern organic and medicinal chemistry. This guide provides a comprehensive analysis of the molecule's chemical structure, predicted physicochemical properties, and, most notably, its reactivity, which has been explored through advanced computational studies. By examining data from close structural analogues and theoretical models, this document offers valuable insights for researchers, scientists, and professionals in drug development interested in leveraging the thiopyran scaffold. The discussion places a strong emphasis on its participation in bioorthogonal "click" chemistry, a field of immense importance for chemical biology and drug delivery.
Introduction and Core Concepts
2H-Thiopyran-2-one (C₅H₄OS) is a six-membered heterocyclic system featuring a sulfur atom in the ring, a ketone group at the C2 position, and two double bonds. It is an unsaturated thio-δ-lactone (a cyclic thioester). Its structure is analogous to 2H-pyran-2-one, with the ring oxygen replaced by sulfur[1]. This substitution imparts unique electronic properties and reactivity, making it a target of theoretical and synthetic interest.
The primary challenge in compiling a definitive guide on 2H-thiopyran-2-one is the scarcity of empirical data for the unsubstituted parent compound. Much of the available research focuses on its derivatives or its saturated analogue, tetrahydro-2H-thiopyran-2-one[2]. However, recent computational studies, particularly using Density Functional Theory (DFT), have shed significant light on its reactivity, especially in cycloaddition reactions[3][4][5]. This guide synthesizes these theoretical insights with comparative data from related compounds to present a holistic and scientifically grounded overview.
Molecular Structure and Spectroscopic Profile
Chemical Structure and Nomenclature
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IUPAC Name: 2H-Thiopyran-2-one
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Molecular Formula: C₅H₄OS
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Core Scaffold: A six-membered ring containing one sulfur atom, one carbonyl group, and two carbon-carbon double bonds. The 2H designation indicates that the C2 position, the carbon of the carbonyl group, is saturated relative to a fully aromatic system.
The presence of the sulfur atom and the conjugated π-system defines the molecule's electronic character. The sulfur atom can participate in conjugation through its lone pairs, influencing the electron density distribution across the ring.
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum would be expected to show four signals in the olefinic region (typically δ 6.0-8.0 ppm), corresponding to the four vinyl protons. The coupling constants would be indicative of their cis and trans relationships.
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¹³C NMR: Five signals would be expected. The carbonyl carbon (C2) would appear significantly downfield (δ > 160 ppm). The four olefinic carbons (C3, C4, C5, C6) would resonate in the δ 100-150 ppm range.
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of an α,β-unsaturated ester/lactone carbonyl (C=O) stretch would be prominent, typically in the range of 1710-1740 cm⁻¹. Absorptions for C=C stretching (around 1600-1650 cm⁻¹) and C-H stretching of the vinyl protons (~3000-3100 cm⁻¹) would also be present.
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Mass Spectrometry: The molecular ion peak (M⁺) would appear at an m/z corresponding to the molecular weight of 112.15 g/mol .
Physicochemical Properties
Quantitative physical data for 2H-thiopyran-2-one is largely absent from the literature. The table below presents available data for closely related compounds to provide a comparative context.
| Property | 2H-Thiopyran-2-one | Tetrahydro-2H-thiopyran-2-one[2] | 2H-Thiopyran-2-thione[6] |
| Molecular Formula | C₅H₄OS | C₅H₈OS | C₅H₄S₂ |
| Molecular Weight | 112.15 g/mol | 116.18 g/mol | 128.22 g/mol |
| Physical Form | Not Available | Solid | Not Available |
| Melting Point | Not Available | Not Available | Not Available |
| Boiling Point | Not Available | Not Available | Not Available |
| CAS Number | Not Available | 1003-42-5 | 67392-15-0 |
| Calculated LogP | Not Available | 1.1 | 1.9 |
Chemical Reactivity and Synthetic Utility
The most well-documented aspect of 2H-thiopyran-2-one's chemistry is its role as a diene in cycloaddition reactions, particularly the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. This reactivity is a cornerstone of its utility in modern chemical synthesis and bioorthogonal chemistry.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
IEDDA reactions are a class of "click chemistry" transformations that are highly efficient and often biocompatible. In this context, 2H-thiopyran-2-one acts as an electron-poor diene that reacts rapidly with electron-rich dienophiles, such as strained alkynes like bicyclo[6.1.0]nonyne (BCN)[3][4].
Causality of Reactivity: Computational studies have revealed that the reactivity of 2H-(thio)pyran-2-(thi)ones in IEDDA reactions is inversely correlated with their aromaticity[5]. 2H-thiopyran-2-one is less aromatic than its pyran-2-one counterpart, which contributes to a lower activation energy for the cycloaddition. DFT calculations show that the reaction with endo-BCN proceeds via a concerted but asynchronous transition state, leading to an unstable bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction to release carbonyl sulfide (COS), a precursor to hydrogen sulfide (H₂S), and form a stable aromatic benzene derivative[5].
This "click-and-release" capability makes 2H-thiopyran-2-one and its derivatives highly attractive for applications as gasotransmitter donors in biological systems[5][7].
Logical Workflow for IEDDA Reaction
The following diagram illustrates the key steps in the IEDDA reaction between 2H-thiopyran-2-one and a strained alkyne.
Caption: General workflow for synthesis and validation.
Protocol: Synthesis of a 6-Aryl-2H-thiopyran-2-thione (Reference Method Adaptation)
This protocol is adapted from a reported synthesis of 2H-thiopyran-2-thione derivatives and serves as a foundational method that could be modified for the parent compound.[8]
Self-Validation: The trustworthiness of this protocol is ensured by the final characterization steps (TLC, NMR, MS), which confirm both the purity and structural identity of the product.
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Reaction Assembly: In a round-bottomed flask equipped with a reflux condenser, combine the appropriate 1-aryl-5,5-dichloropenta-2,4-dienone (1.0 eq), thiourea (2.5 eq), and ethanol.
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Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).
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Thermal Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-7 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
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Initial Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
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Filtration: Collect the crude solid product by vacuum filtration and wash with cold ethanol.
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Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield the pure thiopyran-2-thione product.
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Characterization:
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Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
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Use Mass Spectrometry to verify the molecular weight.
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Confirm purity by demonstrating a single spot on a TLC plate using multiple solvent systems.
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Conclusion and Future Outlook
2H-Thiopyran-2-one represents a molecule of significant potential, primarily driven by its predictable and useful reactivity in IEDDA cycloadditions. While a full experimental characterization of the parent compound remains to be published, theoretical studies provide a strong and reliable foundation for understanding its behavior. The "click-and-release" properties of this scaffold position it as a valuable tool for developing novel therapeutic agents and probes for chemical biology. Future research should focus on developing efficient, scalable syntheses for the parent compound and further exploring the biological applications of its derivatives as targeted gasotransmitter donors.
References
Sources
- 1. Thiopyran - Wikipedia [en.wikipedia.org]
- 2. tetrahydro-2H-thiopyran-2-one | C5H8OS | CID 10953473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Unveiling the reactivity of 2 H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2H-Thiopyran-2-thione | C5H4S2 | CID 12617527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. A new method for synthesis of 6-aryl-2H-thiopyran-2-thiones - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
"] -- "+ Dienophile" --> B;
B -- "Heat" --> C;
end
subgraph "Transition States"
D["Endo Transition State (Favored)"] -- "Lower Energy" --> E["Endo Product (Major)"];
F["Exo Transition State (Disfavored)"] -- "Higher Energy" --> G["Exo Product (Minor)"];
end
C --> D;
C --> F;
}